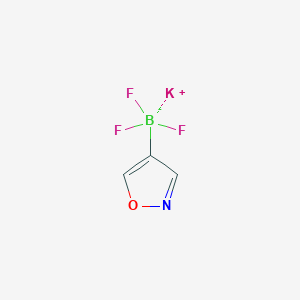

Potassium isoxazole-4-trifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium isoxazole-4-trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is used as a reagent in organic synthesis, providing a stable source of the isoxazole-4-trifluoroborate moiety for various transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of potassium isoxazole-4-trifluoroborate typically involves the reaction of isoxazole-4-boronic acid with potassium hydrogen fluoride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction scheme is as follows:

- Dissolve isoxazole-4-boronic acid in water.

- Add potassium hydrogen fluoride to the solution.

- Stir the reaction mixture at room temperature for several hours.

- Filter the resulting precipitate and wash with water.

- Dry the product under vacuum to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium isoxazole-4-trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form isoxazole-4-trifluoroborate derivatives.

Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.

Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole-4-trifluoroborate derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted isoxazole compounds.

Wissenschaftliche Forschungsanwendungen

Potassium isoxazole-4-trifluoroborate has several applications in scientific research:

Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its stability and reactivity make it suitable for modifying biologically active compounds.

Medicine: this compound is involved in the synthesis of drug candidates and active pharmaceutical ingredients. It is used to introduce the isoxazole moiety into drug molecules, enhancing their pharmacological properties.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals. Its versatility in various chemical reactions makes it a valuable reagent in industrial processes.

Wirkmechanismus

The mechanism of action of potassium isoxazole-4-trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a suitable substrate. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the isoxazole-4-trifluoroborate moiety to the palladium catalyst. This process involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

Transmetalation: The isoxazole-4-trifluoroborate group is transferred from this compound to the palladium-aryl complex.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Potassium isoxazole-4-trifluoroborate can be compared with other organotrifluoroborates, such as:

- Potassium phenyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium pyridyltrifluoroborate

Uniqueness

This compound is unique due to its isoxazole moiety, which imparts distinct reactivity and stability. The isoxazole ring is a common structural motif in many bioactive molecules, making this compound particularly valuable in pharmaceutical and biological research.

Similar Compounds

- Potassium phenyltrifluoroborate : Used in similar cross-coupling reactions but with a phenyl group.

- Potassium vinyltrifluoroborate : Contains a vinyl group, used for forming carbon-carbon double bonds.

- Potassium pyridyltrifluoroborate : Contains a pyridyl group, used in the synthesis of heterocyclic compounds.

Biologische Aktivität

Potassium isoxazole-4-trifluoroborate is a versatile compound primarily utilized in organic synthesis, particularly in cross-coupling reactions. Its biological activity is gaining attention due to its potential applications in medicinal chemistry and drug development. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound functions as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The mechanism involves three key steps:

- Oxidative Addition : The palladium catalyst reacts with an aryl halide to form a palladium-aryl complex.

- Transmetalation : The isoxazole-4-trifluoroborate group transfers to the palladium-aryl complex.

- Reductive Elimination : The desired product forms, regenerating the palladium catalyst.

Cytotoxicity and Anticancer Activity

Recent studies have investigated the cytotoxic effects of various isoxazole derivatives, including this compound, on human cancer cell lines. Notably:

- Cytotoxic Effects : Compounds derived from isoxazoles demonstrated significant cytotoxicity against human promyelocytic leukemia cell lines (HL-60). Isoxazoles (3) and (6) exhibited IC50 values ranging from 86 to 755 μM, indicating their potential as anticancer agents .

- Mechanisms of Action : Isoxazole (3) was shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest. Conversely, isoxazole (6) primarily induced cell cycle arrest .

Inhibition of Enzymatic Activity

Isoxazole derivatives have been evaluated for their inhibitory effects on various enzymes:

- CYP17A1 Inhibition : A study demonstrated that certain isoxazoles moderately inhibited CYP17A1 activity, which is crucial for steroidogenesis. The maximum inhibition observed was linked to specific structural modifications within the isoxazole framework .

| Compound | CYP17A1 Inhibition (%) |

|---|---|

| 41a | 11% at 50 µM |

| 41f | Moderate |

This inhibition profile suggests that modifications to the isoxazole structure can enhance selectivity and potency against this enzyme.

Case Study 1: Anticancer Properties

In a study evaluating new isoxazole derivatives, researchers found that specific compounds significantly affected gene expression related to apoptosis and cell cycle regulation. The results indicated that these compounds could serve as potential leads for developing novel anticancer therapies.

Case Study 2: Drug Development

Research focused on synthesizing new isoxazolyl steroids revealed that certain derivatives exhibited promising biological activities, including selective inhibition of CYP enzymes relevant in drug metabolism. This highlights the potential of this compound in designing drugs with improved pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

potassium;trifluoro(1,2-oxazol-4-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BF3NO.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDWITPXGRGRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CON=C1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BF3KNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.